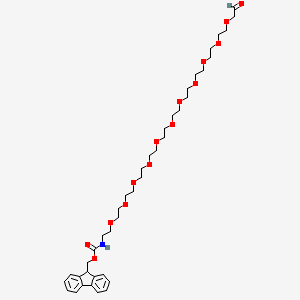

Fmoc-N-amido-PEG11-CH2-aldehyde

説明

特性

分子式 |

C39H59NO14 |

|---|---|

分子量 |

765.9 g/mol |

IUPAC名 |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C39H59NO14/c41-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-40-39(42)54-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,10,38H,9,11-33H2,(H,40,42) |

InChIキー |

HTZSUMCTSJFHDA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |

製品の起源 |

United States |

Precision Bioconjugation: A Technical Whitepaper on Fmoc-N-amido-PEG11-CH2-aldehyde

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, Antibody-Drug Conjugates (ADCs), and PROTACs, the precision of molecular crosslinking dictates the efficacy and pharmacokinetic profile of the final biologic. Fmoc-N-amido-PEG11-CH2-aldehyde (CAS: 1654740-73-4) is a highly specialized, monodisperse heterobifunctional crosslinker designed for site-selective bioconjugation.

By combining an orthogonally protected amine (Fmoc), a discrete polyethylene glycol spacer (dPEG11), and an aliphatic aldehyde, this molecule enables researchers to execute highly controlled, multi-step conjugations. This guide details the physicochemical causality, thermodynamic principles, and self-validating experimental methodologies required to leverage this linker effectively.

Molecular Architecture & Physicochemical Causality

Every structural component of Fmoc-N-amido-PEG11-CH2-aldehyde serves a distinct, causal purpose in bioconjugation workflows:

-

The Fmoc-Protected Amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides orthogonal protection. Causality: Without protection, the primary amine would react with the aldehyde of another linker molecule, causing uncontrolled polymerization. Fmoc is stable under the acidic conditions of reductive amination but can be selectively cleaved under basic conditions (e.g., 20% piperidine) to expose a reactive amine for subsequent payload attachment.

-

The Discrete PEG11 Spacer: Unlike traditional polydisperse PEGs that create a statistical bell-curve of molecular weights, dPEG11 is an exact molecule. Causality: This monodispersity simplifies LC-MS characterization, ensures a uniform hydrodynamic radius, and provides sufficient hydrophilicity to mask hydrophobic payloads without inducing steric hindrance.

-

The Aliphatic Aldehyde (-CH2-CHO): Aldehydes are uniquely suited for site-selective protein modification. Causality: Compared to highly reactive N-Hydroxysuccinimide (NHS) esters that indiscriminately target all surface lysines, aldehydes react via a reversible Schiff base (imine) intermediate. This allows for thermodynamic control over the conjugation site by manipulating the reaction pH .

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | Fmoc-N-amido-PEG11-CH2-aldehyde |

| Synonyms | Fmoc-NH-PEG11-CH2-CHO |

| CAS Number | 1654740-73-4 |

| Molecular Formula | C39H59NO14 |

| Exact Molecular Weight | 765.90 g/mol |

| Spacer Length | 11 Ethylene Oxide units (Monodisperse) |

| Purity | ≥95% |

| Storage Conditions | -20°C, desiccated, protect from light |

| Solubility | DMSO, DMF, DCM (Aqueous post-dissolution) |

Mechanistic Pathways of Conjugation

The primary reaction mechanism for the aldehyde moiety is Reductive Amination . The aldehyde condenses with a primary amine to form a reversible Schiff base (imine). A mild reducing agent is then introduced to reduce the imine double bond, yielding a highly stable secondary amine linkage.

Fig 1: Multi-step bioconjugation workflow using Fmoc-NH-PEG11-CHO.

The Thermodynamic Logic of pH Control

The selectivity of this linker relies entirely on the pKa differences of biological amines. The N-terminal

Fig 2: Thermodynamic causality of pH control in site-selective PEGylation.

Self-Validating Experimental Methodologies

Application Scientist Note: Fmoc deprotection requires highly basic conditions (e.g., 20% piperidine) which can denature folded proteins. Therefore, this linker is most frequently utilized in a "peptide-first" approach: the linker is conjugated to a robust peptide or small molecule, the Fmoc is deprotected, and the resulting construct is subsequently conjugated to the sensitive protein.

Protocol A: N-Terminal Selective PEGylation of Peptides/Proteins

Objective: Attach Fmoc-NH-PEG11-CH2-CHO to the N-terminus of a target molecule via reductive amination.

-

Buffer Preparation: Prepare 100 mM Sodium Acetate buffer, pH 5.5. Causality: This specific pH ensures lysine protonation, driving N-terminal selectivity.

-

Target Dissolution: Dissolve the target peptide/protein in the buffer at a concentration of 2–5 mg/mL.

-

Linker Preparation: Dissolve Fmoc-N-amido-PEG11-CH2-aldehyde in anhydrous DMSO to a concentration of 50 mM. Causality: Aldehydes are stable in anhydrous organic solvents; water introduces the risk of hydrate formation over long periods.

-

Reaction Initiation: Add a 5 to 10-fold molar excess of the linker to the target solution. Ensure the final DMSO concentration remains below 10% (v/v) to prevent peptide precipitation.

-

Reduction: Immediately add Sodium Cyanoborohydride (

) to a final concentration of 20–50 mM.-

Critical Causality: Do NOT use Sodium Borohydride (

).

-

-

Incubation: Incubate the reaction at 4°C overnight (12–16 hours) under gentle agitation.

-

Validation Checkpoint (Self-Validation): Analyze a 5 µL aliquot via LC-MS (ESI-TOF). You must observe a precise mass shift of +749.9 Da (Linker MW 765.90 - 16.00 Da for the lost oxygen atom). Do not proceed to purification unless >90% conversion is confirmed.

-

Purification: Quench the reaction with 50 mM Tris (pH 7.5) for 30 minutes, then purify via Size Exclusion Chromatography (SEC) or preparative RP-HPLC.

Protocol B: Fmoc Deprotection (Solution-Phase for Peptides)

Objective: Remove the Fmoc group to expose the primary amine for the next conjugation step.

-

Solvent Exchange: Lyophilize the purified Fmoc-PEG11-Peptide conjugate and redissolve in anhydrous DMF.

-

Deprotection: Add Piperidine to achieve a final concentration of 20% (v/v).

-

Incubation: Stir at room temperature for 30 minutes. Causality: The dibenzofulvene byproduct generated during cleavage will be scavenged by the excess piperidine.

-

Precipitation & Validation: Add 10 volumes of cold diethyl ether (-20°C) to precipitate the deprotected peptide. Centrifuge at 10,000 x g for 10 minutes. Wash the pellet twice with cold ether.

-

Validation Checkpoint: Perform LC-MS on the pellet. Confirm the loss of the Fmoc group (mass shift of -222.2 Da compared to the protected conjugate). The molecule is now ready for NHS-ester payload attachment.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized conjugates must be evaluated against strict analytical parameters:

-

Reversed-Phase HPLC (RP-HPLC): Utilize a C18 column (for peptides) or a C4 column (for larger proteins) with a gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile. The PEGylation will typically increase the hydrophobicity of the target, resulting in a delayed retention time compared to the native molecule.

-

Mass Spectrometry (High-Resolution): Because dPEG11 is monodisperse, the MS spectra will not show the typical "PEG envelope" (a series of peaks separated by 44 Da). Instead, a single, sharp peak corresponding to the exact mass of the conjugate will be observed, proving the absence of polydisperse impurities.

References

-

European Pharmaceutical Review. "Protein PEGylation Process: An overview of chemistry." European Pharmaceutical Review, 2010.[Link]

- Kinstler, O. B., et al. "Method for preparation of polyethylene glycol aldehyde derivatives.

-

AxisPharm. "Fmoc-N-amido-PEG11-CH2-aldehyde Product Specifications (CAS 1654740-73-4)." AxisPharm ADC Technologies, 2024.[Link]

Advanced Bioconjugation Strategies: A Technical Guide to Fmoc-N-amido-PEG11-CH2-aldehyde

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, antibody-drug conjugates (ADCs), and peptide engineering, the precision of molecular linkers dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final construct. Fmoc-N-amido-PEG11-CH2-aldehyde is a highly specialized, trifunctional discrete polyethylene glycol (dPEG) linker. It integrates an orthogonal amine-protecting group (Fmoc), a highly hydrophilic and flexible spacer (PEG11), and a site-specific reactive moiety (aldehyde).

This whitepaper dissects the chemical properties, mechanistic advantages, and validated experimental workflows for utilizing Fmoc-N-amido-PEG11-CH2-aldehyde in advanced bioconjugation, specifically focusing on site-selective N-terminal reductive amination.

Physicochemical Profiling

Understanding the exact physical parameters of your linker is the first step in designing a self-validating experimental system. Unlike polymeric PEGs, which suffer from high dispersity (yielding heterogeneous product mixtures), the PEG11 spacer is a discrete molecule. This guarantees absolute mass accuracy during LC-MS characterization [1].

Table 1: Chemical and Physical Properties

| Property | Specification / Value |

| Chemical Name | Fmoc-N-amido-PEG11-CH2-aldehyde |

| Molecular Weight | 765.90 g/mol |

| Chemical Formula | C39H59NO14 |

| Spacer Length | 11 PEG units (~44 atoms, approx. 4 nm) |

| Purity | ≥95% (HPLC validated) |

| Solubility | DMSO, DMF, DCM, Water (due to PEGylation) |

| Storage Conditions | -20°C, desiccated, protected from light |

| Reactivity Profile | Base-labile amine protection (Fmoc); Amine-reactive carbonyl (Aldehyde) |

Mechanistic Grounding: The Trifunctional Advantage

As an application scientist, I do not view linkers merely as structural bridges; they are active participants in the chemical synthesis and biological performance of the conjugate. The utility of Fmoc-N-amido-PEG11-CH2-aldehyde is driven by three distinct pillars:

The Aldehyde Moiety: Exploiting pKa for Site-Specificity

While N-hydroxysuccinimide (NHS) esters react indiscriminately with all accessible primary amines (yielding heterogeneous mixtures), aldehydes offer a pathway to site-specific N-terminal modification [2].

This specificity is governed by the inherent

Table 2: Comparative pKa Values and pH Optimization

| Amine Source | Approximate | Protonation State at pH 6.0 | Reactivity at pH 6.0 |

| N-terminal | 7.8 | ~98% Protonated | Reactive (Equilibrium shift) |

| Lysine | 10.5 | >99.99% Protonated | Inert |

Reductive Amination Causality

The initial Schiff base is unstable and reversible. To lock the conjugate, a reducing agent is required. Sodium cyanoborohydride (

Fmoc Orthogonality

The Fluorenylmethyloxycarbonyl (Fmoc) group protects the terminal amine of the PEG chain. This prevents the linker from polymerizing with itself and allows for controlled, sequential conjugation. Once the aldehyde is anchored to the target, the Fmoc group can be cleaved using a secondary amine base (e.g., 20% piperidine), exposing a fresh primary amine for the attachment of fluorophores, cytotoxic payloads, or secondary proteins.

Reaction Pathway Visualization

Workflow of N-terminal reductive amination and subsequent Fmoc deprotection.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded in the steps to ensure troubleshooting is intuitive.

Protocol 1: Site-Specific N-Terminal Reductive Amination

Note: This protocol is optimized for a soluble peptide or robust protein.

Step 1: Buffer Preparation & Exchange

-

Action: Prepare a 100 mM Sodium Acetate or Sodium Citrate buffer at pH 6.0.

-

Causality: Avoid Tris or Glycine buffers entirely. They contain primary amines that will aggressively outcompete your protein for the aldehyde. Dialyze or use a spin-column to exchange your protein into this buffer at a concentration of 1-5 mg/mL.

Step 2: Reagent Solubilization

-

Action: Dissolve Fmoc-N-amido-PEG11-CH2-aldehyde in anhydrous DMSO to create a 50 mM stock.

-

Causality: Aldehydes can slowly oxidize to carboxylic acids in the presence of aqueous oxygen. Prepare this stock immediately before use.

Step 3: Conjugation Initiation

-

Action: Add 5 to 10 molar equivalents of the PEG linker to the protein solution. Mix gently.

-

Causality: A slight molar excess drives the equilibrium of the Schiff base formation without causing off-target lysine modification (which is protected by the pH).

Step 4: Selective Reduction

-

Action: In a fume hood, add

to a final concentration of 20–50 mM. -

Causality:

generates toxic HCN gas at highly acidic pH, but is safe and effective at pH 6.0. Incubate the reaction at 4°C for 12–16 hours to allow complete conversion of the imine to the secondary amine.

Step 5: Purification

-

Action: Purify the conjugate via Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4).

Protocol 2: Fmoc Deprotection (Small Molecule / On-Resin)

Expert Warning: Do not apply 20% piperidine to a folded, delicate therapeutic protein, as the high pH will cause irreversible denaturation. This step is reserved for solid-phase peptide synthesis (SPPS) or small-molecule payload assembly prior to protein attachment.

Step 1: Base Treatment

-

Action: Treat the Fmoc-protected conjugate with a solution of 20% Piperidine in DMF for 20 minutes at room temperature.

-

Causality: The piperidine acts as a base to abstract the acidic proton on the fluorene ring, initiating an E1cb elimination mechanism.

Step 2: Scavenging

-

Action: Wash the resin (or extract the solution) thoroughly.

-

Causality: Piperidine also acts as a nucleophilic scavenger, reacting with the liberated dibenzofulvene byproduct to form a stable adduct, preventing it from re-reacting with your newly exposed primary amine.

Analytical Validation

To ensure the integrity of your bioconjugation, analytical validation must be performed:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Because PEG11 is a discrete molecule, the conjugate will show a single, exact mass shift of +747.9 Da (Linker MW 765.90 -

[18.0] lost during imine formation). -

UV-Vis Spectroscopy: The Fmoc group has a strong, distinct absorbance signature at 301 nm . You can quantify the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (protein) and 301 nm (Fmoc).

References

- Title: Fmoc-N-amido-PEG11-CH2-aldehyde Product Specifications Source: AxisPharm URL

- Source: International Journal of Molecular Sciences (via PMC)

- Source: Molecules (MDPI)

- Source: Chemical Science (RSC Publishing)

An In-Depth Technical Guide to Fmoc-N-amido-PEG11-CH2-aldehyde: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Molecular Architecture

Fmoc-N-amido-PEG11-CH2-aldehyde is a sophisticated chemical tool designed for the precise modification of biomolecules. Its structure is tripartite, consisting of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive terminal aldehyde. Each component serves a distinct and vital purpose.

-

The Fmoc-Protected Amine: The Fmoc group provides a temporary shield for the terminal amine. This is crucial in multi-step synthetic strategies, such as peptide synthesis, where the amine must remain unreactive until a specific point. The Fmoc group is readily removed under basic conditions, revealing the primary amine for subsequent conjugation.

-

The PEG11 Spacer: The polyethylene glycol linker, composed of 11 repeating ethylene glycol units, imparts hydrophilicity to the molecule. When conjugated to a protein, peptide, or other biomolecule, this PEG chain can enhance aqueous solubility, improve pharmacokinetic profiles by increasing hydrodynamic radius, and reduce immunogenicity by masking epitopes.

-

The Terminal Aldehyde: The aldehyde group is a highly reactive functional group that serves as the primary point of conjugation. It readily reacts with nucleophiles such as hydrazides and aminooxy groups to form stable hydrazone and oxime linkages, respectively. This specific reactivity allows for controlled, site-specific modification of biomolecules.

Chemical Structure and Properties

The precise arrangement of these functional groups gives Fmoc-N-amido-PEG11-CH2-aldehyde its unique properties.

-

Chemical Formula: C₃₉H₅₉NO₁₄

-

Molecular Weight: 765.9 g/mol

-

Purity: Typically ≥95%

| Property | Value | Source |

| Chemical Formula | C₃₉H₅₉NO₁₄ | [1] |

| Molecular Weight | 765.9 g/mol | [1][2] |

| Typical Purity | ≥95% | [1][2] |

| Physical State | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | |

| Storage | -20°C, desiccated | [1] |

Mechanism of Action: The Chemistry of Conjugation

The utility of Fmoc-N-amido-PEG11-CH2-aldehyde lies in its predictable and specific chemical reactivity. The two primary reactions that this molecule undergoes are oxime/hydrazone formation and Fmoc deprotection.

Aldehyde-Mediated Conjugation: Forming Stable Linkages

The terminal aldehyde is an electrophilic group that readily reacts with nucleophilic aminooxy or hydrazide moieties on a target biomolecule. This reaction is a condensation reaction, forming a stable C=N double bond.

-

Reaction with Aminooxy Groups: The reaction between the aldehyde and an aminooxy group forms a highly stable oxime linkage. This reaction is efficient at a slightly acidic to neutral pH (pH 5.5-7.0) and can be catalyzed by aniline.[3][4] The stability of the oxime bond is a significant advantage in bioconjugation, as it is resistant to hydrolysis under physiological conditions.[3]

-

Reaction with Hydrazide Groups: Similarly, the aldehyde reacts with hydrazide groups to form a hydrazone bond. This reaction also proceeds readily under mild conditions.

The choice between an aminooxy or hydrazide functionalized partner depends on the desired stability and the specific application.

Orthogonal Deprotection: Unmasking the Amine

The Fmoc protecting group is stable under the acidic conditions often used for peptide synthesis and cleavage from the resin. However, it is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[5] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.[5] Once the desired peptide sequence is assembled, the Fmoc group on the PEG linker can be removed to expose the amine for further modification.

Applications in Research and Drug Development

The unique properties of Fmoc-N-amido-PEG11-CH2-aldehyde make it a valuable tool in a variety of applications, particularly in the development of sophisticated biotherapeutics.

-

Peptide and Protein Modification: This linker can be used to introduce a PEG chain onto a peptide or protein. This process, known as PEGylation, can significantly improve the therapeutic properties of the biomolecule.[6] The aldehyde group allows for site-specific conjugation to a pre-determined location on the protein, for instance, to an aminooxy-functionalized non-canonical amino acid introduced via genetic code expansion.[7][8]

-

Antibody-Drug Conjugates (ADCs): In the field of oncology, ADCs are a promising class of therapeutics that combine the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug.[9] Fmoc-N-amido-PEG11-CH2-aldehyde can be used as a linker to connect the antibody to the drug payload.[10][11] The PEG component can enhance the solubility and stability of the ADC, while the dual-functional nature of the linker allows for a controlled, stepwise assembly of the final conjugate.

-

Drug Delivery and Formulation: The hydrophilic nature of the PEG chain can be exploited to improve the solubility and bioavailability of hydrophobic drugs.[2] By conjugating a drug to this linker, its pharmacokinetic profile can be favorably altered.

Experimental Protocol: Site-Specific Labeling of an Aminooxy-Functionalized Protein

This protocol provides a detailed, step-by-step methodology for the site-specific labeling of a protein containing a genetically encoded aminooxy-functionalized non-canonical amino acid with Fmoc-N-amido-PEG11-CH2-aldehyde. This method ensures a homogenous product with a defined drug-to-antibody ratio (DAR).

Materials and Reagents

-

Aminooxy-functionalized protein (in a suitable buffer, e.g., PBS pH 7.4)

-

Fmoc-N-amido-PEG11-CH2-aldehyde

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aniline (as a 100 mM stock solution in DMSO)

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

-

Quenching Solution: 1 M Glycine, pH 7.0

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

-

Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometry)

Step-by-Step Procedure

-

Preparation of Reagents:

-

Allow the vial of Fmoc-N-amido-PEG11-CH2-aldehyde to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of Fmoc-N-amido-PEG11-CH2-aldehyde in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh before each use.

-

Prepare a 100 mM stock solution of aniline in anhydrous DMSO.

-

-

Protein Preparation:

-

Buffer exchange the aminooxy-functionalized protein into the Reaction Buffer (pH 6.0) using a desalting column or dialysis.

-

Determine the precise concentration of the protein using a UV-Vis spectrophotometer and the protein's extinction coefficient.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the aminooxy-functionalized protein to a final concentration of 5 mg/mL.

-

Add the 10 mM stock solution of Fmoc-N-amido-PEG11-CH2-aldehyde to the protein solution to achieve a 10-fold molar excess of the linker over the protein.

-

Add the 100 mM aniline stock solution to a final concentration of 10 mM.

-

Gently mix the reaction by pipetting up and down. Do not vortex, as this may denature the protein.

-

Incubate the reaction at room temperature for 2 hours with gentle shaking, protected from light.

-

-

Quenching the Reaction:

-

After the 2-hour incubation, add the Quenching Solution to a final concentration of 50 mM to quench any unreacted aldehyde groups.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the PEGylated protein from unreacted linker and other small molecules using Size-Exclusion Chromatography (SEC).

-

Monitor the elution profile at 280 nm and collect the fractions corresponding to the high molecular weight protein conjugate.

-

-

Characterization of the Conjugate:

-

Confirm the successful conjugation and determine the purity of the final product using SDS-PAGE. The PEGylated protein will show a shift in molecular weight compared to the unconjugated protein.

-

Use Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the precise mass of the conjugate and to verify the degree of labeling.

-

Causality Behind Experimental Choices:

-

pH 6.0 Reaction Buffer: The reaction between an aldehyde and an aminooxy group is most efficient at a slightly acidic pH. This protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the aminooxy group.

-

Aniline Catalyst: Aniline acts as a nucleophilic catalyst, accelerating the formation of the oxime bond.[3] It forms a transient, more reactive iminium ion with the aldehyde, which is then more readily attacked by the aminooxy group.

-

Molar Excess of Linker: Using a molar excess of the linker helps to drive the reaction to completion, ensuring a high yield of the desired conjugate.

-

Quenching Step: The addition of glycine quenches any remaining reactive aldehyde groups, preventing non-specific reactions during storage or subsequent applications.

-

SEC Purification: Size-Exclusion Chromatography is an effective method for separating the large protein conjugate from the smaller, unreacted linker molecules.

Workflow Diagram

Caption: Workflow for Site-Specific Protein PEGylation.

Conclusion

Fmoc-N-amido-PEG11-CH2-aldehyde is a versatile and powerful tool for the site-specific modification of biomolecules. Its well-defined structure, combining an orthogonally protected amine, a hydrophilic PEG spacer, and a reactive aldehyde, provides researchers with a high degree of control over the conjugation process. A thorough understanding of its chemical properties and the principles governing its reactivity is essential for its successful application in the development of next-generation biotherapeutics. This guide serves as a foundational resource for scientists and researchers looking to leverage the capabilities of this important heterobifunctional linker.

References

-

AxisPharm. (n.d.). Fmoc-N-amido-PEG-CH2-aldehyde. Retrieved from [Link]

- Carrico, I. S., Carlson, B. L., & Bertozzi, C. R. (2007). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.

-

AxisPharm. (n.d.). Fmoc PEG. Retrieved from [Link]

- Rashidian, M., Dozier, J. K., & Distefano, M. D. (2009). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Proceedings of the National Academy of Sciences, 106(10), 3829–3834.

- Wang, Y. S., Young, G., & Witte, K. (2025, December 15). Site-specific PEGylation of proteins: Insights into structural and functional changes. Drug Discovery Today.

- Carrico, I. S., Carlson, B. L., & Bertozzi, C. R. (2019, August 5). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.

-

Xin Yan Bo Mei. (n.d.). Fmoc-N-amido-PEG11-CH2-aldehyde. Retrieved from [Link]

- Panowski, S., Bhakta, S., Raab, H., Polakis, P., & Junutula, J. R. (2014). Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Faleh G Alghaith, A. (n.d.). A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks.

- Al-Mestarihi, A. H., & Schultz, T. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid.

Sources

- 1. Fmoc-N-amido-PEG11-CH2-aldehyde [qiyuebio.com]

- 2. Fmoc-N-amido-PEG-CH2-aldehyde | AxisPharm [axispharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. biotium.com [biotium.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Fmoc-N-amido-PEG11-CH2-aldehyde: Solubility, Stability, and Handling for Advanced Bioconjugation

This guide provides a comprehensive technical overview of Fmoc-N-amido-PEG11-CH2-aldehyde, a heterobifunctional linker critical in drug development, proteomics, and peptide synthesis. We will delve into its core physicochemical properties, focusing on solubility and stability, and provide field-proven protocols for its effective use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for advanced bioconjugation applications.

Introduction: The Molecular Architecture and its Implications

Fmoc-N-amido-PEG11-CH2-aldehyde is a sophisticated chemical tool designed for the precise and efficient linkage of molecules. Its structure comprises three key functional components:

-

A 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine: This protecting group offers a stable amine functionality that can be selectively deprotected under mild basic conditions, enabling sequential conjugation strategies.[1][2]

-

An eleven-unit polyethylene glycol (PEG) spacer: The hydrophilic PEG chain is a critical feature that enhances the aqueous solubility of the linker and any molecule it is conjugated to.[3][4] This property is particularly advantageous for improving the pharmacokinetic profiles of therapeutic molecules.

-

A terminal aldehyde group: This electrophilic moiety serves as a reactive handle for covalent bond formation with nucleophiles such as amines, hydrazides, and aminooxy groups, forming imines, hydrazones, or oximes, respectively.[5][6][7]

The strategic combination of these components in a single molecule provides researchers with a powerful tool for creating complex, well-defined bioconjugates.

Solubility Profile: A Guide to Effective Dissolution

The solubility of Fmoc-N-amido-PEG11-CH2-aldehyde is a key consideration for its successful application. The presence of the PEG spacer generally imparts good solubility in a range of solvents.[4] However, the Fmoc group contributes a significant hydrophobic character.

Table 1: Solubility Guidelines for Fmoc-N-amido-PEG11-CH2-aldehyde

| Solvent | Solubility | Remarks |

| Organic Solvents | ||

| Dimethylformamide (DMF) | High | Recommended for stock solutions. |

| Dimethyl sulfoxide (DMSO) | High | Recommended for stock solutions.[8] |

| Dichloromethane (DCM) | High | Useful for reactions and purification.[8] |

| Acetonitrile (ACN) | Moderate | Can be used in purification (e.g., HPLC).[8] |

| Methanol (MeOH) | Moderate | |

| Aqueous Solvents | ||

| Water | Low to Moderate | The PEG chain enhances solubility, but the Fmoc group limits it. Solubility is expected to be in the low mg/mL range. |

| Phosphate-Buffered Saline (PBS) | Low to Moderate | Similar to water. The presence of salts may slightly decrease solubility. |

Protocol 1: Preparation of a Stock Solution

-

Solvent Selection: For most applications, DMF or DMSO are the recommended solvents for preparing a concentrated stock solution.

-

Weighing: Accurately weigh the desired amount of Fmoc-N-amido-PEG11-CH2-aldehyde in a clean, dry vial.

-

Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration (e.g., 10-50 mg/mL).

-

Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

-

Storage: Store the stock solution at -20°C, protected from light and moisture.[8][9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Stability and Storage: Preserving the Integrity of the Reagent

The stability of Fmoc-N-amido-PEG11-CH2-aldehyde is influenced by pH, temperature, and exposure to light and moisture. Understanding these factors is crucial for obtaining reliable and reproducible results.

pH Stability

-

Acidic to Neutral pH (pH < 7): The molecule is generally stable at neutral to mildly acidic pH. The Fmoc protecting group is stable under these conditions.

-

Basic pH (pH > 8): The Fmoc group is labile in the presence of bases.[1] This property is intentionally exploited for its removal but must be avoided during storage and handling if the amine needs to remain protected. The aldehyde group can also undergo side reactions at high pH.

Temperature Stability

For long-term storage, it is recommended to keep Fmoc-N-amido-PEG11-CH2-aldehyde in its solid form at -20°C. Stock solutions should also be stored at -20°C.[8][9] Avoid frequent freeze-thaw cycles, as this can introduce moisture and promote degradation. Before use, allow the reagent to warm to room temperature before opening the container to prevent condensation of atmospheric moisture.[10][11]

Light and Moisture Sensitivity

The compound should be protected from light.[4] Many PEGylated compounds are hygroscopic and can become tacky and difficult to handle upon exposure to moisture.[10] It is recommended to store the solid reagent under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents for preparing stock solutions.

Experimental Protocols and Workflows

Fmoc Deprotection Workflow

The removal of the Fmoc group is a critical step to liberate the primary amine for subsequent conjugation. This is typically achieved using a mild organic base.

Caption: Workflow for the deprotection of the Fmoc group.

Protocol 2: Fmoc Deprotection

-

Dissolution: Dissolve the Fmoc-N-amido-PEG11-CH2-aldehyde in DMF.[12]

-

Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).[12]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 to 120 minutes.[12]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.

-

Product Isolation: Precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Purification: Collect the precipitate by filtration or centrifugation and wash it with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.

Aldehyde Conjugation Workflow

The aldehyde group can be reacted with various nucleophiles to form stable covalent bonds. The reaction with a primary amine to form an imine, followed by reduction to a stable secondary amine, is a common strategy.

Caption: Workflow for the conjugation of the aldehyde group to a primary amine.

Protocol 3: Conjugation to a Primary Amine

-

Dissolution: Dissolve the amine-containing molecule in an appropriate buffer (e.g., PBS, HEPES) at a pH between 5 and 8.[13]

-

Reagent Addition: Add the Fmoc-N-amido-PEG11-CH2-aldehyde stock solution to the amine-containing solution. A 5- to 10-fold molar excess of the aldehyde linker is often sufficient.[13]

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[13] This will form a Schiff base (imine).

-

Reduction: To form a stable secondary amine linkage, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

-

Quenching: Quench the reaction by adding a suitable quenching reagent (e.g., Tris buffer).

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).

Potential Degradation Pathways and Troubleshooting

The two primary reactive sites on the molecule, the Fmoc-protected amine and the aldehyde, are also the most susceptible to degradation.

-

Premature Fmoc Deprotection: Exposure to basic conditions (e.g., trace amines in solvents) can lead to the premature removal of the Fmoc group. This can be mitigated by using high-purity, amine-free solvents and storing the reagent under an inert atmosphere.

-

Aldehyde Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if exposed to air and light for extended periods. This will render the linker unreactive towards its intended nucleophilic partners. Storing the reagent properly and preparing fresh solutions for conjugation can minimize this issue.

-

Self-Polymerization: Under certain conditions, aldehydes can undergo self-polymerization. This is less common at the low concentrations typically used in bioconjugation but is a possibility with neat material or highly concentrated solutions.

Conclusion

Fmoc-N-amido-PEG11-CH2-aldehyde is a valuable and versatile tool for the synthesis of well-defined bioconjugates. A thorough understanding of its solubility, stability, and handling requirements is paramount to achieving successful and reproducible results. By following the guidelines and protocols outlined in this technical guide, researchers can effectively harness the potential of this powerful linker in their drug discovery and development endeavors.

References

-

AxisPharm. (n.d.). Fmoc PEG. Retrieved from [Link]

-

Xin Yan Bo Mei. (n.d.). Fmoc-N-amido-PEG11-CH2-aldehyde. Retrieved from [Link]

-

Pansitan. (n.d.). High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release. Retrieved from [Link]

-

AxisPharm. (n.d.). Fmoc-N-amido-PEG-CH2-aldehyde. Retrieved from [Link]

-

Quanta BioDesign, Ltd. (n.d.). FMOC-N-AMIDO-DPEG®₁₂-NHS ESTER. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 101.

-

Interchim. (n.d.). Aldehyde – PEGx reagents. Retrieved from [Link]

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

- Góngora-Benítez, M., et al. (2016). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 21(11), 1542.

-

KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

-

CD Bioparticles. (n.d.). Fmoc-N-amido-PEG-CH2COOH. Retrieved from [Link]

-

LibreTexts. (2015, March 17). 20.04: Review: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

- Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.

- de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.

Sources

- 1. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 2. Fmoc | BroadPharm [broadpharm.com]

- 3. Fmoc-NH-PEG11-CH2COOH, 2629308-66-1 | BroadPharm [broadpharm.com]

- 4. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]

- 5. Fmoc-N-amido-PEG11-CH2-aldehyde_新研博美 [xinyanbm.com]

- 6. Fmoc-N-amido-PEG-CH2-aldehyde | AxisPharm [axispharm.com]

- 7. PEG Aldehyde | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Fmoc-N-amido-PEG-CH2COOH, MW 2,000 | BroadPharm [broadpharm.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. interchim.fr [interchim.fr]

A Senior Application Scientist's Guide to Fmoc-N-amido-PEG11-CH2-aldehyde: From Sourcing to Application

For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of innovation. The heterobifunctional linker, Fmoc-N-amido-PEG11-CH2-aldehyde, represents a versatile tool in the bioconjugation chemist's arsenal, offering a unique combination of a base-labile amine protecting group and a reactive aldehyde for covalent bond formation. This in-depth technical guide provides a comprehensive overview of this reagent, from supplier evaluation and purity assessment to detailed protocols for its application in modifying proteins and peptides, ensuring the scientific integrity and logical execution of your experimental design.

Understanding the Reagent: Structure and Functionality

Fmoc-N-amido-PEG11-CH2-aldehyde is a polyethylene glycol (PEG) linker characterized by three key functional components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the terminal amine. This allows for orthogonal deprotection strategies, enabling further modification of the amine after the initial conjugation via the aldehyde.

-

PEG11 Spacer: A hydrophilic chain of eleven ethylene glycol units. This PEG spacer enhances the solubility and bioavailability of the conjugated molecule, reduces steric hindrance, and can decrease the immunogenicity of therapeutic proteins.[1]

-

Aldehyde (-CH2-CHO) Group: A reactive carbonyl functional group. The aldehyde readily reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form an initial imine (Schiff base), which can then be reduced to a stable secondary amine linkage.[2][3][4] It can also react with other nucleophiles like hydrazides and aminooxy groups.[5]

This unique combination of functionalities makes Fmoc-N-amido-PEG11-CH2-aldehyde a valuable reagent for the stepwise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins with improved therapeutic profiles, and functionalized peptides.[2]

Sourcing and Quality Assessment of Fmoc-N-amido-PEG11-CH2-aldehyde

The success of any bioconjugation strategy is fundamentally dependent on the quality and purity of the reagents. Several suppliers offer Fmoc-N-amido-PEG11-CH2-aldehyde, and a careful evaluation of their specifications is crucial.

| Supplier | Catalog Number (Example) | Reported Purity | Molecular Weight ( g/mol ) |

| AxisPharm | AP14197 | ≥95% | 765.90 |

| BroadPharm | Inquire for specific catalog number | Typically ≥95% to 98% for similar products | 765.90 |

| Various Chinese Suppliers | Varies | Typically ≥95% | 765.90 |

Note: This table is for illustrative purposes. Please consult the suppliers directly for the most current information.

Purity Assessment: A Multi-faceted Approach

While suppliers provide a general purity value, a thorough in-house assessment is recommended for critical applications. The primary potential impurities in aldehyde-containing PEG linkers include the corresponding carboxylic acid (from oxidation) and the hydrated aldehyde (gem-diol). A combination of analytical techniques is essential for a comprehensive purity profile.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of PEGylated compounds.[6] A gradient elution with a C18 column is typically employed. The Fmoc group provides a strong UV chromophore, allowing for sensitive detection at wavelengths around 265 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the structural integrity of the molecule. Key signals to look for include the characteristic peaks of the Fmoc group, the ethylene glycol protons of the PEG chain, and the aldehyde proton (typically a triplet around 9.7 ppm).

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[7] The observed mass should correspond to the calculated molecular weight of Fmoc-N-amido-PEG11-CH2-aldehyde (C₃₉H₅₈N₂O₁₃, exact mass: 766.39).[2]

Experimental Protocols: Application of Fmoc-N-amido-PEG11-CH2-aldehyde

The following protocols provide a detailed, step-by-step methodology for the use of Fmoc-N-amido-PEG11-CH2-aldehyde in the bioconjugation of proteins.

Protocol 1: Site-Specific N-Terminal PEGylation of a Protein via Reductive Amination

This protocol leverages the lower pKa of the N-terminal α-amine compared to the ε-amine of lysine residues to achieve site-specific modification under controlled pH conditions.[3][4]

Materials:

-

Protein of interest (in a suitable buffer, e.g., 100 mM MES, pH 6.0)

-

Fmoc-N-amido-PEG11-CH2-aldehyde

-

Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared, e.g., 1 M in water)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Methodology:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) and in a buffer free of primary amines (e.g., Tris).

-

Reagent Preparation: Dissolve Fmoc-N-amido-PEG11-CH2-aldehyde in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

-

Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the Fmoc-N-amido-PEG11-CH2-aldehyde stock solution to the protein solution. b. Gently mix and incubate at room temperature for 1-2 hours to allow for the formation of the imine intermediate. c. Add freshly prepared sodium cyanoborohydride solution to a final concentration of 20-50 mM. d. Continue the incubation at room temperature for 2-4 hours or overnight at 4°C.

-

Quenching: Add the quenching solution to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated protein from unreacted reagents and byproducts using an appropriate chromatography technique. Size-exclusion chromatography is often effective in separating the higher molecular weight PEGylated protein from the smaller unreacted PEG linker and reducing agent.[8]

Causality Behind Experimental Choices:

-

pH Control: The reaction is performed at a slightly acidic pH (6.0) to favor the protonation of the N-terminal amine, enhancing its nucleophilicity for the initial attack on the aldehyde, while keeping most lysine side chains protonated and less reactive.[3]

-

Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine bond in the presence of the aldehyde, preventing the unwanted reduction of the starting material.[9]

Diagram of Reductive Amination Workflow:

Caption: Workflow for N-terminal protein PEGylation.

Protocol 2: Fmoc Deprotection of the PEGylated Protein

This protocol describes the removal of the Fmoc group to expose a primary amine for further functionalization.

Materials:

-

Purified Fmoc-PEG-Protein conjugate

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Purification system (e.g., dialysis or centrifugal filtration)

Methodology:

-

Solvent Exchange (if necessary): If the purified Fmoc-PEG-Protein is in an aqueous buffer, it may need to be exchanged into a solvent compatible with the deprotection solution, or the deprotection can be performed in a mixed aqueous/organic system.

-

Deprotection Reaction: a. Add the deprotection solution to the Fmoc-PEG-Protein conjugate. The final concentration of piperidine should be sufficient for complete deprotection. b. Incubate at room temperature for 30-60 minutes with gentle mixing.[10]

-

Purification: Immediately remove the piperidine and the dibenzofulvene-piperidine adduct by extensive dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filtration units with an appropriate molecular weight cutoff.[11]

Causality Behind Experimental Choices:

-

Base-Labile Fmoc Group: The Fmoc group is specifically designed to be cleaved under mild basic conditions, such as treatment with piperidine, without affecting the integrity of the protein or the newly formed secondary amine linkage.[10][12]

Diagram of Fmoc Deprotection Workflow:

Caption: Workflow for Fmoc deprotection of a PEGylated protein.

Characterization of the Final Bioconjugate

Thorough characterization of the final PEGylated protein is essential to confirm the success of the conjugation and deprotection steps.

-

SDS-PAGE: A noticeable increase in the apparent molecular weight on an SDS-PAGE gel provides a qualitative indication of successful PEGylation.

-

Mass Spectrometry: MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the PEG linker and the subsequent removal of the Fmoc group.[13][14]

-

HPLC: RP-HPLC can be used to assess the purity of the final product and separate different PEGylated species.[1]

Conclusion

Fmoc-N-amido-PEG11-CH2-aldehyde is a powerful and versatile reagent for the precise and stepwise modification of biomolecules. By understanding its chemical properties, carefully assessing its purity, and employing well-controlled reaction protocols, researchers can leverage this linker to create sophisticated bioconjugates for a wide range of applications in drug delivery, diagnostics, and fundamental research. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this technology in your laboratory.

References

-

Forstenlehner, I., et al. (2014). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86(2), 826-834. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

-

Walsh, G. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]

-

Carbos, M., & El-Faham, A. (2020). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Methods in Enzymology, 638, 249-272. [Link]

-

AxisPharm. (n.d.). Fmoc-N-amido-PEG-CH2-aldehyde. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Polymers, 12(1), 2. [Link]

-

GE Healthcare. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]

-

AxisPharm. (n.d.). Fmoc PEG. Retrieved from [Link]

-

Pro-V-Pack. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

Deiters, A. (2015). Site-Specific PEGylation of Therapeutic Proteins. Current Opinion in Chemical Biology, 28, 137-143. [Link]

-

Kumar, V., et al. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(18), 5961-5966. [Link]

-

ResearchGate. (n.d.). MALDI-TOF spectra of (a) F(ab )2 antibody construct prior to PEGylation...[Link]

-

Xinyanbio. (n.d.). Fmoc-N-amido-PEG11-CH2-aldehyde. Retrieved from [Link]

-

Seely, J. E., & Richey, C. W. (2001). Making Site-specific PEGylation Work. American Pharmaceutical Review, 4(4), 34-41. [Link]

-

Carrico, I. S. (2009). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Proceedings of the National Academy of Sciences, 106(9), 3209-3214. [Link]

-

Boston University. (n.d.). Reductive Amination Reaction. Retrieved from [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

-

RuiaoBio. (n.d.). Fmoc-PEG. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Ashenhurst, J. (2023, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Käll, L., et al. (2017). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Nature Communications, 8(1), 1-8. [Link]

-

PubChemLite. (n.d.). Fmoc-n-amido-peg7-acid (C32H45NO11). Retrieved from [Link]

- Goetz, G. P., et al. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

-

Liu, S., et al. (2018). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Chemical Science, 9(12), 3138-3144. [Link]

-

Garcia-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]

-

EMD Millipore. (n.d.). Fmoc SPPS Linkers. Retrieved from [Link]

Sources

- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 2. Fmoc-N-amido-PEG-CH2-aldehyde | AxisPharm [axispharm.com]

- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Fmoc-N-amido-PEG11-CH2-aldehyde_新研博美 [xinyanbm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. renyi.hu [renyi.hu]

- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Site-Specific N-Terminal Bioconjugation Using Fmoc-N-amido-PEG11-CH2-aldehyde

Introduction and Scope

Polyethylene glycol (PEG) conjugation (PEGylation) is a highly effective strategy for improving the pharmacokinetic properties, solubility, and proteolytic stability of therapeutic proteins and peptides[1]. Fmoc-N-amido-PEG11-CH2-aldehyde (Molecular Weight: 765.90 g/mol ) is a premium heterobifunctional linker designed for advanced bioconjugation[2][3].

This reagent features two critical functional groups:

-

An Aldehyde Group (-CHO): Enables site-specific covalent attachment to the N-terminus of proteins via reductive amination[1][4].

-

An Fmoc-Protected Amine: Provides orthogonal protection. Once the PEG chain is conjugated to the target protein, the Fmoc group can be selectively removed to reveal a primary amine, allowing for subsequent sequential conjugations (e.g., attaching a fluorophore, drug payload, or another peptide)[5][6].

This application note provides a self-validating, step-by-step protocol for the N-terminal PEGylation of proteins, followed by the orthogonal deprotection of the Fmoc group.

Mechanistic Principles & Causality

To achieve high yield and site-selectivity, the experimental conditions must be precisely controlled based on the underlying chemical kinetics:

-

Site-Selectivity via pH Control: The pKa of a protein's N-terminal

-amine is typically between 7.6 and 8.0, whereas the -

Selective Reduction: The initial reaction between the aldehyde and the N-terminal amine forms a reversible imine (Schiff base)[7]. To form a stable covalent secondary amine linkage, a reducing agent must be introduced. Sodium cyanoborohydride (NaCNBH

) is traditionally used because it selectively reduces imines over unreacted aldehydes at mildly acidic pH[1][7]. Alternatively, 2-picoline borane (2-PB) is highly recommended as a non-toxic, green-chemistry substitute that achieves comparable yields without generating toxic hydrogen cyanide byproducts[8]. -

Orthogonal Deprotection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable under acidic and neutral conditions but is rapidly cleaved via base-catalyzed

-elimination[9]. Treatment with 20% piperidine in N,N-dimethylformamide (DMF) scavenges the liberated dibenzofulvene byproduct, yielding the free distal amine[5][10].

Chemical mechanism of site-specific N-terminal PEGylation via reductive amination.

Quantitative Parameters for Optimization

The efficiency of reductive amination is heavily influenced by pH and the molar excess of the PEG reagent. The following table summarizes expected conjugation efficiencies to guide experimental design[7]:

| Parameter | Condition | Expected Efficiency | Mechanistic Impact |

| Reaction pH | pH 5.5 | 65 - 75% | High N-terminal selectivity; slower Schiff base formation. |

| pH 6.5 | 85 - 95% | Optimal balance of Schiff base formation and amine reactivity. | |

| pH 7.5 | 80 - 90% | Higher overall reactivity, but increased risk of lysine poly-PEGylation. | |

| Molar Ratio | 5:1 | 70 - 80% | Sufficient for initial trials; minimizes poly-PEGylation. |

| (PEG:Protein) | 10:1 | 85 - 95% | Optimal for driving mono-PEGylation to completion. |

| 20:1 | > 95% | Necessary for sterically hindered amines; high risk of off-target binding. |

Materials and Reagents

-

Target Protein/Peptide: Purified, free of amine-containing buffers (e.g., Tris, glycine).

-

Linker: Fmoc-N-amido-PEG11-CH2-aldehyde (Store at -20°C, desiccated)[2].

-

Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5 – 6.0.

-

Reducing Agent: 5 M Sodium cyanoborohydride (NaCNBH

) in 1 N NaOH, or 2-picoline borane (2-PB)[7][8]. -

Deprotection Solution: 20% (v/v) Piperidine in anhydrous N,N-dimethylformamide (DMF)[5][10].

-

Purification: Dialysis cassettes (appropriate MWCO) or Size Exclusion Chromatography (SEC) columns.

Step-by-Step Experimental Protocol

Phase 1: Reductive Amination (Conjugation)

-

Buffer Exchange: Ensure the target protein is dissolved in the Conjugation Buffer (0.1 M Sodium Acetate, pH 5.5 – 6.0) at a concentration of 2–5 mg/mL. Causality: Amine-containing buffers like Tris will competitively react with the aldehyde, quenching the reaction.

-

Reagent Preparation: Immediately before use, dissolve Fmoc-N-amido-PEG11-CH2-aldehyde in a minimal volume of anhydrous DMSO or DMF to create a 100 mg/mL stock.

-

Schiff Base Formation: Add the PEG stock to the protein solution to achieve a 10-fold molar excess of PEG to protein[7]. Incubate the mixture for 1–2 hours at room temperature with gentle end-over-end mixing.

-

Reduction: In a fume hood, add the reducing agent (NaCNBH

or 2-PB) to the reaction mixture to a final concentration of 20–50 mM[7][8]. Incubate for an additional 2–4 hours at room temperature, or overnight at 4°C. Note: 2-PB is preferred for benchtop safety as it does not release HCN gas.

Phase 2: Intermediate Purification

-

Removal of Excess PEG: Purify the Fmoc-PEG-Protein conjugate using SEC or extensive dialysis against Phosphate-Buffered Saline (PBS, pH 7.4) at 4°C[5]. This removes unreacted PEG reagents and residual reducing agents before deprotection.

Phase 3: Fmoc Deprotection

-

Base-Catalyzed Cleavage: To the purified Fmoc-PEG-Protein conjugate, add the Deprotection Solution (20% piperidine in DMF) such that the final piperidine concentration is sufficient for deprotection (typically a 1:4 v/v ratio of conjugate to deprotection solution)[5].

-

Incubation: Incubate the reaction for 30 minutes at room temperature with gentle mixing[5][10]. Validation Check: The cleavage of Fmoc generates dibenzofulvene, which can be monitored via UV absorbance at 301 nm.

-

Final Purification: Immediately purify the deprotected H

N-PEG11-Protein conjugate by extensive dialysis against PBS (pH 7.4) at 4°C to rapidly remove piperidine, DMF, and dibenzofulvene adducts[5].

Workflow of N-terminal PEGylation and subsequent Fmoc deprotection.

Self-Validation & Troubleshooting

-

Confirming PEGylation: Run samples of the unmodified protein and the Phase 2 conjugate on a 4-20% Tris-Glycine SDS-PAGE gel. A successful conjugation will manifest as a distinct molecular weight band shift. MALDI-TOF Mass Spectrometry can be used to precisely quantify the degree of mono- vs. poly-PEGylation[5].

-

Incomplete Deprotection: If downstream conjugations to the newly exposed amine fail, the Fmoc deprotection may have been incomplete. Extend the piperidine incubation time to 45 minutes or use a stronger base alternative like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) if the protein can tolerate it[11].

-

Protein Aggregation during Deprotection: Piperidine and DMF can cause denaturation or precipitation in sensitive proteins. If precipitation occurs, substitute the deprotection cocktail with a milder aqueous-compatible base (e.g., 5% diethylamine) or perform the deprotection while the protein is immobilized on an affinity column.

References

-

Fmoc-N-amido-PEG-CH2-aldehyde AxisPharm[Link]

-

Fmoc PEG AxisPharm[Link]

-

Screening of Reducing Agents for the PEGylation of Recombinant Human IL-10 ResearchGate[Link]

-

An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates Frontiers in Chemistry[Link]

-

Methods for Removing the Fmoc Group ResearchGate[Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin ResearchGate[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc-N-amido-PEG-CH2-aldehyde | AxisPharm [axispharm.com]

- 3. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 4. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Site-Specific Protein Labeling via Reductive Amination using Fmoc-N-amido-PEG11-CH2-aldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the covalent modification of proteins using Fmoc-N-amido-PEG11-CH2-aldehyde. This heterobifunctional reagent enables the introduction of a polyethylene glycol (PEG) linker to primary amines on a protein's surface through a stable secondary amine bond. We will delve into the underlying chemistry of reductive amination, provide detailed, step-by-step protocols for conjugation, purification, and characterization, and offer expert insights into optimizing the reaction for specific applications. This guide is intended for researchers in biochemistry, drug development, and chemical biology seeking to leverage PEGylation for improving the therapeutic properties or enabling further functionalization of protein targets.

Introduction: The Chemistry of Controlled PEGylation

Fmoc-N-amido-PEG11-CH2-aldehyde is a versatile reagent designed for the strategic modification of biomolecules. Its structure comprises three key components:

-

Aldehyde (-CHO) Group: A reactive carbonyl that serves as the primary point of attachment to the target protein. Aldehydes selectively react with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine, under specific conditions.[1][2]

-

PEG11 Spacer: A hydrophilic 11-unit polyethylene glycol chain. This linker enhances the aqueous solubility of the conjugate, increases its hydrodynamic radius, and can shield the protein from proteolytic degradation or immunological recognition.[1][3][4]

-

Fmoc-Protected Amine: A fluorenylmethyloxycarbonyl-protected amine at the distal end of the PEG spacer. This group remains inert during the initial protein conjugation but can be deprotected under basic conditions to reveal a primary amine, allowing for subsequent, orthogonal conjugation to other molecules or surfaces.[2][4][5]

The core mechanism for attaching this reagent to a protein is reductive amination . This robust and highly specific two-step reaction provides a stable, covalent linkage.[6]

-

Schiff Base Formation: The aldehyde group on the PEG reagent reacts with a primary amine on the protein to form an unstable imine intermediate, also known as a Schiff base.[6][7]

-

Reductive Stabilization: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond, forming a stable, irreversible secondary amine linkage.[8][9] NaBH₃CN is the preferred reductant as it is stable in aqueous solutions and is not potent enough to reduce the aldehyde on the unreacted PEG reagent, thus preventing unwanted side reactions.[8][9]

This methodology offers a high degree of control over the labeling process, enabling researchers to modulate the extent of PEGylation and preserve the biological activity of the protein.

Experimental Protocols

This section provides a detailed workflow for protein PEGylation. It is crucial to first perform small-scale optimization experiments to determine the ideal conditions for your specific protein.

2.1. Materials and Reagents

-

Protein of Interest: Purified to >95%, dissolved in an amine-free buffer (e.g., PBS, HEPES, MES). Avoid buffers like Tris or glycine, as they contain primary amines that will compete in the reaction.

-

Fmoc-N-amido-PEG11-CH2-aldehyde: (MW: ~765.9 g/mol )[10]

-

Anhydrous Dimethyl Sulfoxide (DMSO): To dissolve the PEG reagent.

-

Reaction Buffer: 100 mM HEPES or PBS, pH 7.0-7.5. The optimal pH should be determined empirically, as N-terminal amines are typically more reactive at a slightly lower pH than lysine ε-amines.[8]

-

Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN). Prepare a fresh 1 M stock solution in the reaction buffer. Caution: NaBH₃CN is toxic and should be handled in a fume hood.[9]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5.

-

Purification System: Size exclusion chromatography (SEC) column or dialysis cassettes (e.g., 10 kDa MWCO).

2.2. Step-by-Step Conjugation Protocol

-

Reagent Preparation:

-

Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in the chosen reaction buffer.[6] Lower concentrations can reduce reaction efficiency, while higher concentrations may promote aggregation.

-

PEG-Aldehyde Stock: Prepare a 100 mM stock solution of Fmoc-N-amido-PEG11-CH2-aldehyde in anhydrous DMSO. This should be prepared immediately before use.

-

Reducing Agent Stock: Prepare a 1 M stock of NaBH₃CN in reaction buffer.

-

-

Conjugation Reaction:

-

Combine the protein solution with the PEG-Aldehyde stock solution. The molar ratio of PEG reagent to protein is a critical parameter that controls the degree of labeling and should be optimized. A starting point is a 10- to 50-fold molar excess of the PEG reagent over the protein.[6]

-

Gently mix the solution. Add the 1 M NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.[6]

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[6] The longer incubation at a lower temperature is often preferred to minimize potential protein degradation.

-

-

Quenching the Reaction:

Purification of the PEG-Protein Conjugate

Purification is essential to remove unreacted PEG reagent, byproducts, and any remaining unmodified protein. The choice of method depends on the properties of the protein and the scale of the reaction.

-

Size Exclusion Chromatography (SEC): This is often the most effective method. PEGylation significantly increases the hydrodynamic radius of the protein, allowing for efficient separation of the larger conjugate from the smaller, unmodified protein and low-molecular-weight contaminants.[3][]

-

Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield charged residues on the protein surface, altering its net charge and isoelectric point (pI). This change can be exploited to separate PEGylated species from the native protein using IEX.[][12]

-

Dialysis / Diafiltration: An effective method for removing small molecules like excess PEG reagent and NaBH₃CN, and for buffer exchange. However, it will not separate the PEGylated protein from the unreacted native protein.[13]

Characterization of the Final Conjugate

Thorough characterization is a self-validating step to confirm the success of the conjugation and determine its efficiency.

| Technique | Purpose | Expected Outcome |

| SDS-PAGE | Visualize the increase in molecular weight. | A distinct upward shift in the band corresponding to the PEGylated protein. The band may appear more diffuse or as a "smear" due to the heterogeneity of the PEG polymer and potentially different degrees of labeling. |

| Mass Spectrometry (MS) | Determine the precise mass of the conjugate and the Degree of Labeling (DOL). | ESI-MS or MALDI-TOF will show a mass increase corresponding to one or more PEG additions. The resulting spectrum can be complex due to PEG heterogeneity, but deconvolution can provide the average DOL.[14][15][16] |

| HPLC (SEC, IEX, RP-HPLC) | Assess purity and separate different PEGylated forms (e.g., mono-, di-PEGylated). | SEC-HPLC can resolve peaks corresponding to the conjugate, native protein, and aggregates. IEX or RP-HPLC can often separate species with different DOLs.[][17] |

| UV-Vis Spectroscopy | Determine the final protein concentration. | Use the extinction coefficient of the native protein at 280 nm, as the PEG linker does not absorb at this wavelength. |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Suboptimal pH.- Inactive PEG-aldehyde (hydrolysis).- Insufficient molar excess of PEG.- Competing amine-containing buffer (Tris, Glycine). | - Perform a pH optimization curve (e.g., pH 6.5, 7.0, 7.5).- Use fresh, anhydrous DMSO to prepare the PEG stock solution immediately before use.- Increase the molar excess of the PEG reagent (e.g., 50x, 100x).- Ensure the use of amine-free buffers like PBS or HEPES for the reaction. |

| Protein Precipitation | - High protein concentration.- Use of an organic co-solvent (DMSO).- Protein instability under reaction conditions. | - Reduce the protein concentration.- Keep the final DMSO concentration below 10% (v/v).- Perform the reaction at 4°C instead of room temperature. |

| High Polydispersity / Multiple Products | - High molar excess of PEG leading to multiple lysine modifications.- Reaction time is too long. | - Reduce the molar excess of the PEG reagent.- Decrease the reaction time and monitor progress by taking time points for analysis.- To favor N-terminal modification, try running the reaction at a slightly lower pH (6.0-6.5). |

References

- (PDF) Labeling of proteins by reductive methylation using sodium cyanoborohydride. (n.d.).

- PEGylated Protein Purification Techniques - BOC Sciences. (n.d.).

- Membrane-Based Hybrid Method for Purifying PEGylated Proteins - MDPI. (2023, February 2).

- Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight. (n.d.).

- Integrated Solid-Phase Synthesis and Purification of PEGylated Protein - ACS Publications. (2011, June 9).

- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments. (n.d.).

- Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed. (2020, June 16).

- Application Notes and Protocols for Reductive Amination using Acid-PEG12-CHO - Benchchem. (n.d.).

- Characterization of High Molecular Weight Multi-Arm Functionalized PEG–Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography | Analytical Chemistry - ACS Publications. (2020, May 22).

- Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR. (n.d.).

- Intact Mass Analysis of an 8-arm Branched PEG-protein Conjugate using Native Liquid Chromatography and Ultra-high Mass Range Orbitrap MS. (n.d.).

- Sodium Cyanoborohydride - G-Biosciences. (n.d.).

- Sodium cyanoborohydride. (2020, May 15).

- Quantitative proteomics using reductive dimethylation for stable isotope labeling. | Merck. (2014, July 22).

- Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC. (n.d.).

- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry - Ingenieria Analitica Sl. (n.d.).

- Trends in Characterization of PEGylated Proteins by Mass Spectrometry - Walsh Medical Media. (2014, July 3).

- Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PMC. (n.d.).

- Fmoc-N-amido-PEG11-CH2-aldehyde_新研博美. (n.d.).

- Fmoc-N-amido-PEG-CH2-aldehyde - AxisPharm. (n.d.).

- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes - Lumiprobe. (n.d.).

- Aldehyde tag - Wikipedia. (n.d.).

- Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination | Bioconjugate Chemistry - ACS Publications. (2008, July 3).

- Aldehyde Reactive Archives - Conju-Probe: Enable Bioconjugation. (n.d.).

- Fmoc PEG - AxisPharm. (n.d.).

- Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC. (n.d.).

- Introducing Functional Groups - CellMosaic. (n.d.).

- Handbook & Selection Guide - G-Biosciences. (2018, June 8).

- Fmoc-N-amido-PEG11-CH2-aldehyde - 齐岳生物. (n.d.).

- Fmoc-N-amido-PEG11-Amine - Precise PEG. (n.d.).

- The Chemical Biology of Fmoc-N-amido-PEG2-alcohol: A Technical Guide for Drug Discovery - Benchchem. (n.d.).

- Fmoc-N-amido-dPEG 12-NHS ester 488085-18-3 - Sigma-Aldrich. (n.d.).

- A Genetically Encoded Aldehyde for Rapid Protein Labelling - PMC - NIH. (n.d.).

- Novabiochem® Reagents for labeling & ligation - Sigma-Aldrich. (n.d.).

Sources

- 1. Fmoc-N-amido-PEG11-CH2-aldehyde_新研博美 [xinyanbm.com]

- 2. Fmoc-N-amido-PEG-CH2-aldehyde | AxisPharm [axispharm.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. static6.arrow.com [static6.arrow.com]

- 10. Fmoc-N-amido-PEG11-CH2-aldehyde [qiyuebio.com]

- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 13. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. ingenieria-analitica.com [ingenieria-analitica.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Modification using Fmoc-N-amido-PEG11-CH2-aldehyde

Introduction: The Strategic Advantage of PEGylation in Peptide Therapeutics

The modification of peptides with polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy in modern drug development. This process covalently attaches PEG chains to a peptide, significantly enhancing its therapeutic properties. Key benefits include improved solubility, extended in vivo half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[1] These advantages translate to less frequent dosing for patients and improved overall efficacy.[2]

This guide provides a comprehensive overview of the use of Fmoc-N-amido-PEG11-CH2-aldehyde , a high-purity, discrete PEG (dPEG®) linker, for the precise modification of peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this reagent fully compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its incorporation at specific sites within the peptide sequence.[][4] The terminal aldehyde group offers a versatile handle for subsequent conjugation to amine-containing molecules or for direct modification of the peptide's N-terminus.[5]